molecular formula C19H18ClFN2O3 B12878551 (1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-butylcarbamate CAS No. 104029-66-5

(1,3-Benzoxazol-2-yl)(2-chloro-6-fluorophenyl)methyl N-butylcarbamate

Katalognummer: B12878551
CAS-Nummer: 104029-66-5
Molekulargewicht: 376.8 g/mol
InChI-Schlüssel: IGAFXBFJUFBXHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate is a complex organic compound with the molecular formula C19H18ClFN2O3. It is a derivative of benzoxazole, a heterocyclic aromatic organic compound. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole coreThe reaction conditions often include the use of solvents like methanol and catalysts such as potassium hydroxide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzoxazole compounds .

Wissenschaftliche Forschungsanwendungen

Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research indicates its potential as an anticancer agent, with studies showing activity against various cancer cell lines.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole
  • 2-Methoxybenzo[d]oxazole

Comparison: Compared to these similar compounds, Benzo[d]oxazol-2-yl(2-chloro-6-fluorophenyl)methyl butylcarbamate exhibits unique properties due to the presence of the butylcarbamate moiety and the specific substitution pattern on the benzoxazole ring. These structural differences contribute to its distinct biological activities and potential therapeutic applications .

Eigenschaften

CAS-Nummer

104029-66-5

Molekularformel

C19H18ClFN2O3

Molekulargewicht

376.8 g/mol

IUPAC-Name

[1,3-benzoxazol-2-yl-(2-chloro-6-fluorophenyl)methyl] N-butylcarbamate

InChI

InChI=1S/C19H18ClFN2O3/c1-2-3-11-22-19(24)26-17(16-12(20)7-6-8-13(16)21)18-23-14-9-4-5-10-15(14)25-18/h4-10,17H,2-3,11H2,1H3,(H,22,24)

InChI-Schlüssel

IGAFXBFJUFBXHM-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)OC(C1=C(C=CC=C1Cl)F)C2=NC3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.